An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Drug Discovery
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional fluorescent labeling reagent. This molecule integrates the bright and photostable cyanine (B1664457) 3 (Cy3) fluorophore with two polyethylene (B3416737) glycol (PEG) linkers, one terminating in a methoxy (B1213986) group and the other in a reactive azide (B81097), enabling its use in a wide array of bioconjugation and drug development applications.
Core Chemical Structure and Properties
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a complex organic molecule designed for specific and efficient labeling of biomolecules. Its structure consists of three key components: a central Cy3 core responsible for its fluorescent properties, and two distinct PEG4 linkers that enhance solubility and provide functional groups for conjugation.
The Cy3 dye is a member of the cyanine family, known for its bright orange-red fluorescence. The PEG (polyethylene glycol) linkers are hydrophilic chains that not only improve the water solubility of the molecule but also reduce non-specific binding to other molecules. One PEG linker is capped with a methoxy group (m-PEG4), rendering it inert. The other linker terminates with an azide group (-N3), a highly specific reactive handle for "click chemistry" reactions.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C42H62ClN5O8 | [1] |
| Molecular Weight | 800.42 g/mol | [1] |
| Excitation Maximum (λex) | ~550 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Purity | ≥95% | [1] |
Key Applications in Research and Drug Development
The unique trifunctional design of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 makes it a versatile tool in several research areas:
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Fluorescent Labeling of Biomolecules: The azide group allows for the specific attachment of the Cy3 dye to alkyne-modified biomolecules such as proteins, nucleic acids, and glycans through click chemistry. This enables visualization and tracking of these molecules in various experimental setups.
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Cellular Imaging: Once conjugated to a target molecule, the bright fluorescence of Cy3 facilitates high-resolution imaging of cellular structures and processes using techniques like fluorescence microscopy and flow cytometry.
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PROTAC Development: This molecule can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The fluorescent tag allows for the tracking and quantification of the PROTAC's distribution and engagement with its targets.[2][3][4]
Experimental Protocols
The primary utility of the azide group on N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is its participation in azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This can be achieved through two main strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol for Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne group.
Materials:
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Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)
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N-(m-PEG4)-N'-(azide-PEG4)-Cy3
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
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Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)
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Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in DMSO/water)
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Desalting column for purification
Procedure:
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Reagent Preparation:
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Prepare a stock solution of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in anhydrous DMSO (e.g., 10 mM).
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Prepare fresh stock solutions of the copper catalyst components.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein with the N-(m-PEG4)-N'-(azide-PEG4)-Cy3 stock solution. A 4- to 50-fold molar excess of the dye is typically used.
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In a separate tube, pre-mix the CuSO4 solution with the chelating ligand solution.
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Add the copper/ligand complex to the protein/dye mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation:
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Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
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Purification:
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Remove unreacted dye and catalyst components by passing the reaction mixture through a desalting column.
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Characterization:
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Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
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Protocol for Cellular Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling cells that have been metabolically engineered to express a strained alkyne (e.g., DBCO or BCN) on their surface.
Materials:
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Cells expressing a strained alkyne on their surface
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N-(m-PEG4)-N'-(azide-PEG4)-Cy3
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Phosphate-buffered saline (PBS), pH 7.4
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Anhydrous DMSO
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
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Nuclear counterstain (e.g., DAPI)
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Mounting medium
Procedure:
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Cell Preparation:
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Culture cells expressing the strained alkyne to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
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Wash the cells twice with PBS.
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Labeling Reaction:
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Prepare a stock solution of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in DMSO.
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Dilute the stock solution in PBS to the desired final concentration (typically 10-50 µM).
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Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
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Washing and Fixation:
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Wash the cells three times with PBS to remove unreacted dye.
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Fix the cells with the fixative solution for 15 minutes at room temperature.
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Wash the cells twice with PBS.
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Permeabilization and Counterstaining (Optional):
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If intracellular targets are to be visualized, permeabilize the cells with the permeabilization buffer for 10 minutes.
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Wash with PBS.
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Stain the nuclei with a counterstain like DAPI.
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Imaging:
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Mount the coverslip with an appropriate mounting medium.
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Image the cells using a fluorescence microscope with filters appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain.
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Mandatory Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: PROTAC-mediated protein degradation pathway.
